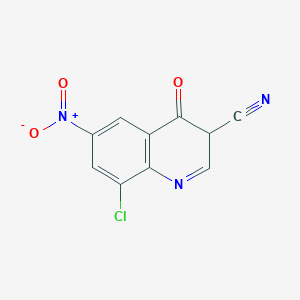
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are well-known for their biological activities and have been extensively studied for their potential therapeutic uses .
Métodos De Preparación
The synthesis of 8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formylquinoline with nitromethane, followed by cyclization and nitration reactions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. The compound’s nitro group can also undergo reduction to form reactive intermediates that damage cellular components .
Comparación Con Compuestos Similares
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
2-chloroquinoline-3-carbaldehyde: Known for its use in synthesizing various heterocyclic compounds.
4-hydroxy-2-quinolones: These compounds have significant pharmaceutical importance and are used in drug development.
8-chloro-quinolones: These derivatives are studied for their antimicrobial activity and potential therapeutic uses. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H4ClN3O3 |
|---|---|
Peso molecular |
249.61 g/mol |
Nombre IUPAC |
8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4-5H |
Clave InChI |
DDABHPQNIUOUNY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C(=O)C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















